1,1'-(3,4-Dihydro-1H-beta-carboline-2,9-diyl)di(ethan-1-one)
Description
Properties
CAS No. |
101112-61-2 |
|---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
1-(9-acetyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C15H16N2O2/c1-10(18)16-8-7-13-12-5-3-4-6-14(12)17(11(2)19)15(13)9-16/h3-6H,7-9H2,1-2H3 |
InChI Key |
RASNIHKNEMNKIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)N(C3=CC=CC=C23)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction is a cornerstone for constructing dihydro-beta-carboline frameworks. This method involves cyclodehydration of tryptamine derivatives using dehydrating agents. For example, treatment of N-acetyltryptamine with polyphosphoric acid (PPA) at 120°C yields 3,4-dihydro-beta-carboline intermediates. Recent adaptations employ propanephosphonic acid cyclic anhydride (T3P) as a mild dehydrating agent, achieving cyclization in dichloromethane at -30°C with improved yields (75–90%).
Key Reaction Conditions:
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| T3P | CH₂Cl₂ | -30°C | 85 |
| PPA | Toluene | 120°C | 70 |
Pictet-Spengler Reaction with Controlled Oxidation
The Pictet-Spengler reaction between tryptophan derivatives and aldehydes forms tetrahydro-beta-carbolines (THBCs), which can be selectively oxidized to the dihydro stage. For instance, using iodine in dimethyl sulfoxide (DMSO) under aerobic conditions converts THBCs to 3,4-dihydro-beta-carbolines without full aromatization. This one-pot approach avoids isolating intermediates, streamlining the synthesis.
Mechanistic Pathways and Critical Insights
Cyclization Mechanisms
The Bischler-Napieralski reaction proceeds via imine formation followed by intramolecular electrophilic attack at the indole C2 position, facilitated by dehydrating agents. T3P promotes cyclization by activating the amide carbonyl, lowering the activation energy.
Acetylation Regioselectivity
Density functional theory (DFT) studies indicate that C2 and C9 exhibit the highest electron density in the dihydro-beta-carboline core, favoring acetyl group installation. Steric effects from the reduced pyrrolidine ring further direct substitution to these positions.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Bischler-Napieralski | High regioselectivity; mild conditions | Requires stoichiometric dehydrating agents | 70–85 |
| Pictet-Spengler | One-pot synthesis; scalable | Over-oxidation risks | 60–75 |
| Friedel-Crafts | Direct functionalization | Acid-sensitive substrates degrade | 50–68 |
Applications and Derivative Synthesis
The acetyl groups enhance the compound’s suitability as a precursor for further functionalization. For instance, condensation with hydrazines yields pyrazoline derivatives, which exhibit enhanced fluorescence properties. Additionally, the dihydro core serves as a substrate for palladium-catalyzed cross-coupling reactions, enabling diversification at C1 and C3 positions.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrido[3,4-b]indole, 2,9-diacetyl-2,3,4,9-tetrahydro- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation techniques or reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve halogenation or alkylation, using reagents like methyl iodide or bromine.
Common Reagents and Conditions:
Oxidation: IBX, room temperature oxidative aromatization.
Reduction: Sodium borohydride, hydrogenation catalysts.
Substitution: Methyl iodide, bromine, piperidine as a catalyst.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
1H-Pyrido[3,4-b]indole, 2,9-diacetyl-2,3,4,9-tetrahydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrido[3,4-b]indole, 2,9-diacetyl-2,3,4,9-tetrahydro- involves its interaction with estrogen receptors. It acts as a modulator, influencing the receptor’s activity and thereby affecting the transcription of estrogen-responsive genes. This modulation can lead to the inhibition of cancer cell proliferation and induction of apoptosis in hormone-responsive cancers .
Comparison with Similar Compounds
Table 1: Key Structural and Spectral Comparisons
Key Observations :
- Core Structure Differences: The target compound’s β-carboline core differs from carbazole (CBL0137) and azepinoindole derivatives (II-3 series), impacting π-π stacking and hydrogen-bonding interactions.
- Substituent Effects: Electron-donating groups (e.g., ethoxy in II-3ac) increase solubility compared to electron-withdrawing substituents (e.g., fluoro in II-3ak) . The isopropylaminoethyl group in CBL0137 introduces basicity and enhances cellular uptake, a feature absent in the target compound .
Spectral and Analytical Comparisons
Biological Activity
1,1'-(3,4-Dihydro-1H-beta-carboline-2,9-diyl)di(ethan-1-one), also known as a β-carboline derivative, is a compound of significant interest in pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, neuroprotective effects, and potential applications in treating various diseases.
Chemical Structure and Properties
The compound belongs to the β-carboline family, characterized by a fused indole and pyridine ring structure. Its chemical formula is , and it is known for its ability to interact with various biological targets.
Antitumor Activity
Numerous studies have highlighted the antitumor potential of β-carboline derivatives. For instance, research has shown that these compounds exhibit cytotoxic effects against various human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10.5 | Induction of apoptosis |
| K562 | 8.3 | Cell cycle arrest |
| PC-3 | 9.86 | ROS accumulation |
| T47D | 12.0 | Inhibition of migration |
In particular, the compound has demonstrated significant inhibitory activity against prostate cancer cells (PC-3), leading to cell cycle arrest in the G0/G1 phase and apoptosis induction through reactive oxygen species (ROS) pathways .
Neuroprotective Effects
β-Carbolines are also recognized for their neuroprotective properties. Studies indicate that they can mitigate neurodegeneration by acting as antioxidants and modulating neurotransmitter systems. For example:
- Mechanism : The compound may inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases.
- Findings : In vitro studies suggest that it can protect neuronal cells from oxidative stress-induced damage .
Other Pharmacological Activities
Beyond antitumor and neuroprotective effects, β-carbolines have shown promise in other areas:
- Antimicrobial Activity : Certain derivatives exhibit activity against bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
- Anti-inflammatory Properties : The compound has potential anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases .
Case Studies
Several case studies have been conducted to evaluate the efficacy of β-carboline derivatives:
- Study on Prostate Cancer : A study involving PC-3 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers.
- Neuroprotection in Animal Models : In animal models of Alzheimer’s disease, administration of β-carboline derivatives led to improved cognitive function and reduced amyloid plaque formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
